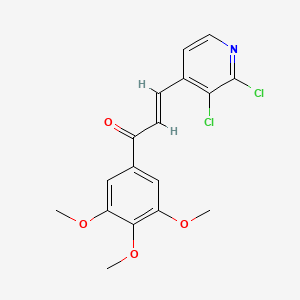
(E)-3-(2,3-Dichloropyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,3-Dichloropyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is commonly known as DCP-LA and is used in the synthesis of various drugs due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of DCP-LA is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. DCP-LA has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DCP-LA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and mood regulation. DCP-LA has also been found to increase the levels of antioxidants, such as glutathione, which protect cells from oxidative damage. Additionally, DCP-LA has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DCP-LA is its neuroprotective and anti-inflammatory properties, which make it a potential therapeutic agent for various disease conditions. Additionally, DCP-LA is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of DCP-LA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research involving DCP-LA. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of DCP-LA and its effects on various signaling pathways in the body. Another potential direction for research is the development of novel derivatives of DCP-LA with improved solubility and bioavailability for use in vivo.
Métodos De Síntesis
DCP-LA is synthesized through a series of reactions involving the condensation of 2,3-dichloropyridine-4-carbaldehyde and 3,4,5-trimethoxybenzaldehyde in the presence of a base catalyst. The product obtained is then purified through recrystallization to obtain pure DCP-LA.
Aplicaciones Científicas De Investigación
DCP-LA has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. DCP-LA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to reduce inflammation in various disease conditions, including arthritis and asthma. Additionally, DCP-LA has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Propiedades
IUPAC Name |
(E)-3-(2,3-dichloropyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-22-13-8-11(9-14(23-2)16(13)24-3)12(21)5-4-10-6-7-20-17(19)15(10)18/h4-9H,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROFGKIWKOEKRO-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=C(C(=NC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=C(C(=NC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)
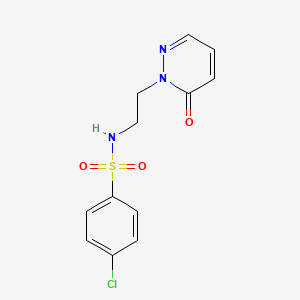
![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2405233.png)
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)
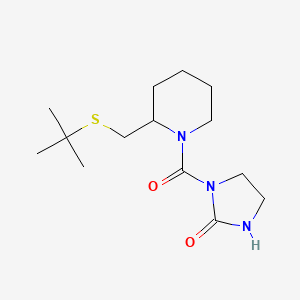
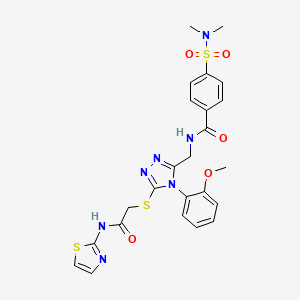
![2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide](/img/structure/B2405242.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)
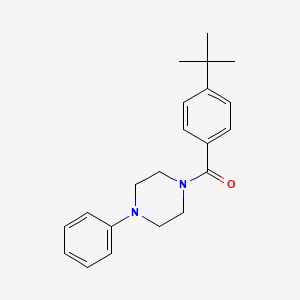
![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)